2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(trifluoromethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Major Products
Scientific Research Applications
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug design.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but contains a benzyloxy group instead of a trifluoromethoxy group.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Contains a longer ethylene glycol chain with methoxy groups.
Uniqueness
2-(Trifluoromethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced metabolic stability and bioavailability are desired .
Properties
Molecular Formula |
C10H11F3O4S |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
2-(trifluoromethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H11F3O4S/c1-8-2-4-9(5-3-8)18(14,15)17-7-6-16-10(11,12)13/h2-5H,6-7H2,1H3 |
InChI Key |
ITRYXRQJVJPRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)(F)F |
Origin of Product |
United States |
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